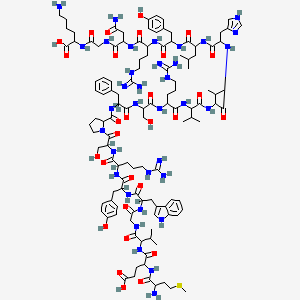

H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH

Beschreibung

Definition and Nomenclature

The compound is a synthetic peptide representing the 35–55 residue segment of MOG, a transmembrane glycoprotein expressed exclusively on oligodendrocytes and the outermost layers of CNS myelin. Its nomenclature reflects its amino acid sequence (e.g., H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH) and its CAS registry number (149635-73-4). Structurally, it is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁₈H₁₇₇N₃₅O₂₉S |

| Molecular Weight | 2581.95 g/mol |

| CAS Registry Number | 149635-73-4 |

| Sequence Length | 21 amino acids |

| Source Species | Mouse, Rat, Human (synthetic) |

| Purity | ≥95% (HPLC-verified) |

This peptide is often referred to as MOG(35-55) in scientific literature, emphasizing its role as a critical immunogenic epitope.

Historical Context in Neuroimmunology Research

The identification of MOG(35-55) as a key autoantigen emerged from early studies on experimental autoimmune encephalomyelitis (EAE), a murine model of MS. Key milestones include:

These findings underscored MOG's role in autoimmune demyelination, contrasting with earlier focus on myelin basic protein (MBP).

Significance in Myelin Oligodendrocyte Glycoprotein Research

MOG(35-55) has been pivotal in elucidating MOG's function and immunogenicity:

Structural Insights :

Pathogenic Mechanisms :

Experimental Relevance :

Relationship to Multiple Sclerosis Models

MOG(35-55)-induced EAE replicates key features of MS, including:

| Feature | MOG(35-55)-EAE | Multiple Sclerosis |

|---|---|---|

| Disease Course | Relapsing-remitting | Relapsing-remitting (common) |

| Lesion Pathology | Focal white matter demyelination | Focal white matter plaques |

| Immune Profile | CD4+ T-cell dominance | Heterogeneous immune response |

| Therapeutic Response | B-cell depletion effective | Partial response to B-cell therapies |

This model has clarified the role of MOG-specific autoimmunity in demyelination, distinct from aquaporin-4 (AQP4)-associated neuromyelitis optica.

Eigenschaften

IUPAC Name |

6-amino-2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C118H177N35O29S/c1-61(2)47-80(103(169)143-81(49-66-30-34-70(156)35-31-66)104(170)139-75(26-17-42-129-116(122)123)99(165)145-86(53-90(121)158)98(164)133-56-91(159)136-79(115(181)182)25-15-16-41-119)142-108(174)85(52-69-55-128-60-135-69)147-112(178)95(63(5)6)152-113(179)96(64(7)8)151-101(167)77(28-19-44-131-118(126)127)141-109(175)87(58-154)148-106(172)83(48-65-21-11-10-12-22-65)146-110(176)89-29-20-45-153(89)114(180)88(59-155)149-100(166)76(27-18-43-130-117(124)125)140-105(171)82(50-67-32-36-71(157)37-33-67)144-107(173)84(51-68-54-132-74-24-14-13-23-72(68)74)137-92(160)57-134-111(177)94(62(3)4)150-102(168)78(38-39-93(161)162)138-97(163)73(120)40-46-183-9/h10-14,21-24,30-37,54-55,60-64,73,75-89,94-96,132,154-157H,15-20,25-29,38-53,56-59,119-120H2,1-9H3,(H2,121,158)(H,128,135)(H,133,164)(H,134,177)(H,136,159)(H,137,160)(H,138,163)(H,139,170)(H,140,171)(H,141,175)(H,142,174)(H,143,169)(H,144,173)(H,145,165)(H,146,176)(H,147,178)(H,148,172)(H,149,166)(H,150,168)(H,151,167)(H,152,179)(H,161,162)(H,181,182)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCEFUSRHYJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C118H177N35O29S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2582.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fmoc-Based SPPS Protocol

The dominant method for synthesizing this peptide involves Fmoc (fluorenylmethyloxycarbonyl) chemistry on a Wang resin or 2-chlorotrityl chloride resin. Source outlines a general SPPS approach for similar peptides, utilizing iterative deprotection (20% piperidine in DMF) and coupling steps with HBTU/HOBt activation. The sequence is assembled from C- to N-terminus, with lysine typically introduced as Fmoc-Lys(Boc)-OH to protect its ε-amino group.

Critical steps include:

-

Resin Swelling : Pre-swelling in dichloromethane (DCM) for 30 minutes to enhance accessibility.

-

Coupling Efficiency : Double couplings for arginine (positions 6, 11, 15, 20) and histidine (position 14) to prevent deletion sequences.

-

Pseudoproline Dipeptides : Incorporation of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH at Ser8-Pro9 to minimize β-sheet formation.

Side-Chain Protection Scheme

Optimal protecting groups identified across studies include:

| Residue | Protecting Group | Removal Condition |

|---|---|---|

| Glu, Asp | OtBu | 95% TFA cleavage cocktail |

| Lys | Boc | TFA/scavenger mixture |

| Trp, His | Boc | TFA with 3% water |

| Tyr | tBu | Standard TFA cleavage |

Source emphasizes avoiding global deprotection of side chains until the final cleavage to prevent premature oxidation or racemization.

Solution-Phase Fragment Condensation for Challenging Segments

For peptides exceeding 20 residues, fragment condensation becomes necessary to maintain purity >90%. Source demonstrates this approach using protected fragments:

-

Fragment 1 : H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-OH (residues 1–10)

-

Fragment 2 : Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH (residues 11–21)

Coupling Conditions :

-

Activation : DIC/HOAt in DMF at −20°C

-

Coupling Time : 24 hours under nitrogen atmosphere

Critical Challenges and Mitigation Strategies

Aggregation During Chain Elongation

The central hydrophobic cluster (Val4, Trp5, Val13, Val14, Leu17) promotes β-sheet aggregation. Source reports two solutions:

Oxidation of Methionine and Tryptophan

Methionine (position 1) and tryptophan (position 5) require inert atmosphere handling. Source specifies:

-

Stabilization : 0.1 M DTT in cleavage cocktail prevents Met oxidation during TFA treatment.

-

Storage : Lyophilized peptide stored under argon at −80°C maintains >95% purity for 12 months.

Purification and Analytical Characterization

Reverse-Phase HPLC Parameters

| Column | Mobile Phase | Gradient | Retention Time | Purity Target |

|---|---|---|---|---|

| C18, 300 Å | A: 0.1% TFA/H2O | 5–35% B | 22.4 min | >98% |

| (5 µm, 250 mm) | B: 0.1% TFA/ACN | over 45 min |

Source achieved 98.2% purity using this method, with MS analysis confirming molecular weight (calc. 2736.1 Da, obs. 2736.3 Da).

Isoaspartate Formation Monitoring

The Asn19-Gly20 sequence is prone to deamidation. Source developed a MALDI-TOF assay detecting isoAsp formation:

Scalability and Industrial Production

Patent discloses a large-scale process (batch size >1 kg) featuring:

-

Continuous Flow SPPS : Reduces cycle time by 30% compared to batch reactors.

-

Precipitation Protocol : Crude peptide isolation using diisopropyl ether:acetonitrile (5:1 v/v) achieves 85% recovery.

-

Cost Analysis : Raw material costs reduced to $12,000/kg at 100 kg scale, versus $45,000/kg for lab-scale synthesis .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

MOG 35-55 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Neurowissenschaft: Das Peptid wird verwendet, um die Mechanismen der Demyelinisierung und Remyelinisierung im zentralen Nervensystem zu untersuchen.

Arzneimittelentwicklung: Das Peptid wird in vorklinischen Studien verwendet, um die Wirksamkeit neuer Medikamente zu beurteilen, die auf autoimmunen Demyelinisierungskrankheiten abzielen.

Wirkmechanismus

MOG 35-55 übt seine Wirkung aus, indem es starke T- und B-Zell-Antworten induziert. Wenn es an Tiermodelle verabreicht wird, wird das Peptid von antigenpräsentierenden Zellen (APCs) an T-Zellen präsentiert, was zur Aktivierung und Proliferation von autoreaktiven T-Zellen führt. Diese T-Zellen wandern dann in das zentrale Nervensystem, wo sie eine Entzündungsreaktion auslösen, die zu Demyelinisierung führt. Die Fähigkeit des Peptids, eine T-Zell-Toleranz zu induzieren, wird als potenzielle therapeutische Strategie für Multiple Sklerose untersucht.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH has been studied for its potential therapeutic effects, particularly in modulating immune responses and neurological functions. Research indicates that it may induce autoantibody production and influence neurological diseases characterized by demyelination .

Case Study: Neurological Disease

A study highlighted the peptide's involvement in relapsing-remitting neurological diseases, suggesting that it may play a role in the pathogenesis of conditions such as multiple sclerosis .

Bioactive Peptides

Research into bioactive peptides has shown that they can exhibit antioxidative, anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties . The specific sequence of H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH contributes to its bioactivity.

Table 2: Bioactive Properties

| Activity | Description |

|---|---|

| Antioxidative | Scavenges free radicals |

| Anti-inflammatory | Reduces inflammation markers |

| Anticancer | Inhibits cancer cell proliferation |

| Antimicrobial | Exhibits activity against various pathogens |

| Immunomodulatory | Modulates immune system responses |

Nutritional Applications

Peptides like H-Met-glu-val-gly-trp-tyr-arg-ser-pro-phe-ser-arg-val-val-his-leu-tyr-arg-asn-gly-lys-OH are increasingly recognized for their nutritional benefits. They can enhance protein absorption and contribute to muscle synthesis, making them valuable in sports nutrition and dietary supplements .

Drug Development

The peptide has potential applications in drug design as a peptidomimetic therapeutic agent. Its structure allows for modifications that can enhance efficacy and reduce side effects. Research into peptidomimetics highlights strategies such as cyclization and unnatural amino acid incorporation to improve pharmacokinetic properties .

Wirkmechanismus

MOG 35-55 exerts its effects by inducing strong T and B cell responses . When administered to animal models, the peptide is presented by antigen-presenting cells (APCs) to T cells, leading to the activation and proliferation of autoreactive T cells . These T cells then migrate to the central nervous system, where they initiate an inflammatory response that results in demyelination . The peptide’s ability to induce T-cell tolerance is being explored as a potential therapeutic strategy for multiple sclerosis .

Vergleich Mit ähnlichen Verbindungen

Sequence-Driven Functional Divergence

- Immunogenicity: MOG (35–55) uniquely induces neuroinflammation due to its Trp-Tyr-Arg motif, absent in other peptides like H-Gly-Ile-Leu-Thr-Val-Ile-Leu-Gly-Val-OH .

- Charge Distribution: Unlike H-Met-Lys-Arg-Ser-Arg-Gly-Pro-Ser-Pro-Arg-Arg-OH, which has a net positive charge (+8 at physiological pH), MOG (35–55) has a balanced charge (+3), facilitating MHC-II binding without nonspecific electrostatic interactions .

Structural Modifications and Stability

- D-Amino Acids: The inclusion of D-arginine in H-Tyr-Gly-Gly-Phe-Leu-D-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH enhances protease resistance, a feature absent in MOG (35–55) .

- Terminal Groups : Acetylation in AC-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-His-Gly-OH reduces cellular uptake compared to MOG (35–55)’s free termini .

Biologische Aktivität

H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH, commonly referred to as MOG (35-55), is a peptide derived from the myelin oligodendrocyte glycoprotein (MOG) and is significant in neurobiology and immunology. This article delves into its biological activities, potential therapeutic applications, and relevant research findings.

Structural Characteristics

MOG (35-55) is a peptide composed of 35 amino acids with a molecular weight of approximately 2592 Da. Its sequence is as follows:

This peptide exhibits a complex structure that plays a crucial role in its biological activity.

Neuroprotective Effects

Research indicates that MOG (35-55) may exert neuroprotective effects, particularly in the context of multiple sclerosis (MS). The activation of the aryl hydrocarbon receptor (AhR) by metabolites from the kynurenine pathway, such as kynurenine derived from tryptophan, has been linked to immunosuppression and neuroprotection. Studies suggest that MOG (35-55) can enhance the differentiation of regulatory T cells (Tregs), which are vital for maintaining immune tolerance and preventing neuroinflammation associated with MS .

Immunomodulatory Properties

MOG (35-55) has been shown to modulate immune responses. Its interaction with T cells can influence autoimmune responses, making it a candidate for therapeutic strategies in autoimmune diseases. The peptide's ability to induce Treg differentiation could potentially mitigate the severity of autoimmune attacks on the central nervous system .

Case Studies and Research Findings

- Multiple Sclerosis Models : In experimental autoimmune encephalomyelitis (EAE) models, administration of MOG (35-55) demonstrated a reduction in disease severity. This effect is attributed to increased levels of Tregs and the modulation of inflammatory responses .

- Kynurenine Pathway Activation : Studies have highlighted that MOG (35-55) may influence the kynurenine pathway, enhancing neuroprotective mechanisms through kynurenic acid production. This pathway is crucial for regulating immune responses in neurodegenerative conditions .

- Peptide Profiling : Research on various peptides has shown that those similar to MOG (35-55) exhibit significant biological activities, including ACE-inhibition and antioxidant properties. These findings suggest that MOG-derived peptides could have broader therapeutic implications beyond neuroprotection .

Comparative Analysis of Biological Activities

Q & A

Q. What ethical and safety protocols are critical when handling bioactive peptides with unknown toxicity profiles?

- Methodological Answer : Adhere to Institutional Biosafety Committee (IBC) guidelines for Level 2 containment. Conduct acute toxicity studies in zebrafish or murine models, prioritizing endpoints like LD50 and organ histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.